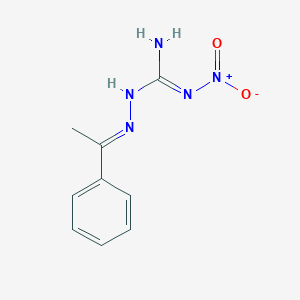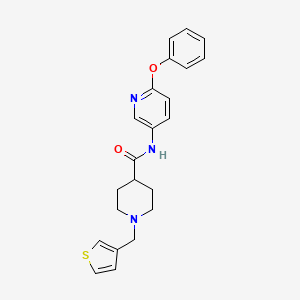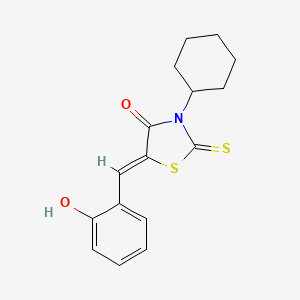
N'-nitro-2-(1-phenylethylidene)hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-nitro-2-(1-phenylethylidene)hydrazinecarboximidamide, commonly known as NPEH, is a nitrosourea compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of NPEH is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage in cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The induction of DNA damage can lead to the activation of cell death pathways, including apoptosis and necrosis.
Biochemical and Physiological Effects:
NPEH has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the activation of DNA damage response pathways, and the inhibition of cell cycle progression. Additionally, NPEH has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of chronic inflammatory conditions.
Advantages and Limitations for Lab Experiments
NPEH has several advantages for lab experiments, including its high potency against cancer cells and its ability to induce apoptosis. However, the compound also has several limitations, including its high reactivity and potential for decomposition under certain conditions. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
For the study of NPEH include the development of more efficient synthesis methods, the identification of molecular targets, and the evaluation of its efficacy in animal models of cancer.
Synthesis Methods
NPEH can be synthesized through various methods, including the reaction of 2-(1-phenylethylidene)hydrazinecarboximidamide with nitrous acid. Other methods include the reaction of 2-(1-phenylethylidene)hydrazinecarboximidamide with nitric acid or the reaction of 2-(1-phenylethylidene)hydrazinecarboximidamide with nitrosyl chloride. The synthesis of NPEH requires careful attention to the reaction conditions, as the compound is highly reactive and can undergo decomposition under certain conditions.
Scientific Research Applications
NPEH has been extensively studied for its potential applications in cancer research. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. NPEH has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. Additionally, NPEH has been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
properties
IUPAC Name |
2-nitro-1-[(E)-1-phenylethylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-7(8-5-3-2-4-6-8)11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYVYBIDTBXVGX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=N[N+](=O)[O-])N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N/C(=N/[N+](=O)[O-])/N)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5965175.png)
![5-(4-methoxyphenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5965180.png)
![3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)
![2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5965195.png)


![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5965213.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B5965225.png)
![ethyl 5-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5965234.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5965245.png)

![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B5965266.png)